molecular formula C17H14FIN2O4S B2788035 3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid CAS No. 1796902-05-0

3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid

Cat. No. B2788035
CAS RN: 1796902-05-0
M. Wt: 488.27
InChI Key: QAEUTXHTYZENDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid, also known as FIPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. FIPI is a potent and selective inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.

Scientific Research Applications

3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid has been extensively used in scientific research to study the role of PLD in various cellular processes. PLD is known to play a crucial role in membrane trafficking, signal transduction, and cytoskeletal organization, and its dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit the activity of PLD in various cell types, including cancer cells, neurons, and immune cells, and has been used to study the role of PLD in various cellular processes, including cell migration, proliferation, and survival.

Mechanism of Action

3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid is a potent and selective inhibitor of PLD, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA). PA is a key signaling molecule that regulates various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. This compound inhibits the activity of PLD by binding to its catalytic domain and preventing the hydrolysis of phosphatidylcholine, thereby reducing the production of PA and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to inhibit cell migration, invasion, and proliferation, and induce apoptosis. In neurons, this compound has been shown to modulate synaptic plasticity and memory formation. In immune cells, this compound has been shown to regulate cytokine production and immune cell activation.

Advantages and Limitations for Lab Experiments

3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid has several advantages for lab experiments, including its potency and selectivity for PLD, its ability to inhibit PLD in various cell types, and its availability from commercial sources. However, this compound also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid has several potential future directions for scientific research, including its use as a tool to study the role of PLD in various cellular processes, its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation, and its optimization for improved potency, selectivity, and pharmacokinetic properties. Additionally, this compound could be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects.

Synthesis Methods

3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid is synthesized through a multi-step process that involves the reaction of 6-fluoroindole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-iodobenzenesulfonamide. The final product is obtained by reacting the resulting sulfonamide with 2-bromo-1-(bromomethyl)propane in the presence of sodium hydride.

properties

IUPAC Name

3-(6-fluoro-1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FIN2O4S/c18-11-1-6-14-10(9-20-15(14)8-11)7-16(17(22)23)21-26(24,25)13-4-2-12(19)3-5-13/h1-6,8-9,16,20-21H,7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEUTXHTYZENDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(CC2=CNC3=C2C=CC(=C3)F)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FIN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.